molecular formula C11H7BrClNO2 B11832843 6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11832843
M. Wt: 300.53 g/mol
InChI Key: GULOAPBOMRXWEL-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the quinoline ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline derivatives, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylquinoline-3-carboxylic acid
  • 6-Chloro-8-methylquinoline-3-carboxylic acid
  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 6-Ethyl-2-methylquinoline-3-carboxylic acid

Uniqueness

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid is unique due to the simultaneous presence of bromine, chlorine, and methyl groups on the quinoline ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO2/c1-5-2-7(12)3-6-4-8(11(15)16)10(13)14-9(5)6/h2-4H,1H3,(H,15,16)

InChI Key

GULOAPBOMRXWEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C(=O)O)Br

Origin of Product

United States

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